4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1029413-51-1
VCID: VC21088051
InChI: InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-6-9(7-14)15-5-8(12)4-13-15/h4-5,9H,6-7,12H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC(C1)N2C=C(C=N2)N
Molecular Formula: C11H18N4O2
Molecular Weight: 238.29 g/mol

4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole

CAS No.: 1029413-51-1

Cat. No.: VC21088051

Molecular Formula: C11H18N4O2

Molecular Weight: 238.29 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole - 1029413-51-1

Specification

CAS No. 1029413-51-1
Molecular Formula C11H18N4O2
Molecular Weight 238.29 g/mol
IUPAC Name tert-butyl 3-(4-aminopyrazol-1-yl)azetidine-1-carboxylate
Standard InChI InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-6-9(7-14)15-5-8(12)4-13-15/h4-5,9H,6-7,12H2,1-3H3
Standard InChI Key JYDHOTMQNGXWGO-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)N2C=C(C=N2)N
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)N2C=C(C=N2)N

Introduction

Chemical Properties and Structure

4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole (CAS No. 1029413-51-1) is an organic compound with the molecular formula C₁₁H₁₈N₄O₂ and a molecular weight of 238.29 g/mol . The IUPAC name is tert-butyl 3-(4-aminopyrazol-1-yl)azetidine-1-carboxylate . The structure consists of a pyrazole ring with an amino group at the 4-position, and the pyrazole is connected to a 3-position of an azetidine ring that is protected with a Boc (tert-butoxycarbonyl) group.

Physical and Chemical Properties

The compound's structural features contribute to its unique chemical reactivity and biological applications. The table below summarizes the key physical and chemical properties of 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole:

PropertyValue
Molecular FormulaC₁₁H₁₈N₄O₂
Molecular Weight238.29 g/mol
CAS Number1029413-51-1
IUPAC Nametert-butyl 3-(4-aminopyrazol-1-yl)azetidine-1-carboxylate
InChIInChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-6-9(7-14)15-5-8(12)4-13-15/h4-5,9H,6-7,12H2,1-3H3
InChIKeyJYDHOTMQNGXWGO-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1CC(C1)N2C=C(C=N2)N
AppearanceSolid
Storage ConditionsKeep in dark place, sealed in dry container, 2-8°C
Hazard StatementH302 (Harmful if swallowed)
Precautionary StatementsP280-P305+P351+P338

Structural Features

The compound contains several important structural features that contribute to its chemical reactivity and potential applications:

  • A pyrazole ring with an amino substituent at the 4-position

  • The pyrazole ring is connected at N-1 to the azetidine ring

  • The azetidine ring is protected with a Boc group, which is commonly used in peptide synthesis to protect amines during reactions

  • The four-membered azetidine ring provides a constrained geometry that can be beneficial for specific molecular interactions in biological systems

Synthesis Methods

The synthesis of 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole can be achieved through various synthetic routes. One common approach involves the alkylation of nitropyrazole with an appropriate alcohol followed by reduction .

Synthetic Pathway

A typical synthesis pathway involves:

  • Preparation of N-Boc protected azetidine derivative

  • Coupling of the azetidine with 4-nitropyrazole

  • Reduction of the nitro group to obtain the amino functionality

Spectroscopic Characteristics

The structure of 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole has been confirmed through various spectroscopic techniques, including NMR spectroscopy and mass spectrometry.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is commonly used to confirm the molecular formula and exact mass of organic compounds. For 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole, the expected molecular ion [M+H]+ would be consistent with its molecular formula C₁₁H₁₈N₄O₂.

Applications in Medicinal Chemistry

4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole has significant applications in medicinal chemistry research due to its structural features and potential biological activities.

Pharmaceutical Relevance

The compound serves as an important building block for developing biologically active compounds. Similar structures have been incorporated into pharmaceuticals, such as:

  • Baricitinib, a disease-modifying antirheumatic drug, which contains a 3-(pyrazol-1-yl)azetidine skeleton .

  • Various kinase inhibitors that utilize similar heterocyclic scaffolds.

  • Potential anticancer and anti-inflammatory agents.

Structure-Activity Relationships

Structure-activity relationship studies involving 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole derivatives have revealed important insights about their biological activities. The pyrazole-azetidine hybrid structure provides a unique scaffold that can:

  • Interact with specific biological targets

  • Demonstrate improved pharmacokinetic profiles compared to similar compounds

  • Exhibit enhanced binding to enzyme active sites due to the constrained geometry of the azetidine ring

Antitumor Activity

Recent studies have explored the biological effects of compounds containing the 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole scaffold, particularly their antitumor properties. Treatment with related compounds has resulted in significant reduction in cancer cell viability, indicating promising antitumor activity.

Structural Modifications and Derivatives

The basic scaffold of 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole allows for various structural modifications to develop compounds with enhanced properties or specific biological activities.

Common Modifications

Several structural modifications can be made to the 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole scaffold:

  • Substitution at the amino group to create amides, ureas, or sulfonamides

  • Introduction of additional substituents on the pyrazole ring

  • Replacement of the Boc protecting group with other functionalities after deprotection

  • Modification of the azetidine ring system

Brominated Derivatives

Brominated pyrazole-azetidine hybrids have been synthesized as useful synthetic intermediates for further functionalization through transition metal-catalyzed cross-coupling reactions . These brominated derivatives can undergo Suzuki-Miyaura cross-coupling with boronic acids to yield diversified heterocyclic compounds .

Related Heterocyclic Building Blocks

4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole belongs to a broader family of heterocyclic amino acid-like building blocks that have applications in medicinal chemistry and organic synthesis.

Comparison with Other Heterocyclic Building Blocks

Researchers have developed various heterocyclic building blocks that share structural similarities with 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole. For example, methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates have been synthesized as novel amino acid-like building blocks through the reaction of β-enamino ketoesters with hydroxylamine hydrochloride .

1,2-Oxazole Derivatives

Another related class of compounds are 1,2-oxazole-4-carboxylates containing Boc-protected cycloaminyl moieties, which have been developed as amino acid-like building blocks . These compounds share some structural similarities with 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole, particularly the presence of a heterocyclic core connected to a Boc-protected cyclic amine.

Future Research Directions

The unique structural features and potential biological activities of 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole open up numerous possibilities for future research.

Drug Development Opportunities

Given its structural characteristics and potential biological activity, 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole may serve as a valuable scaffold for developing:

  • Enzyme inhibitors targeting specific biological pathways

  • Compounds with improved pharmacokinetic profiles

  • Novel therapeutics for unmet medical needs

  • Selective kinase inhibitors and other target-specific molecules

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